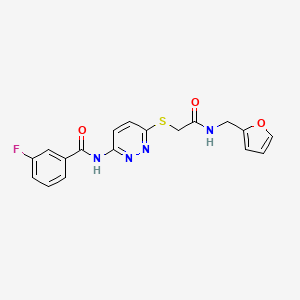

N-benzyl-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

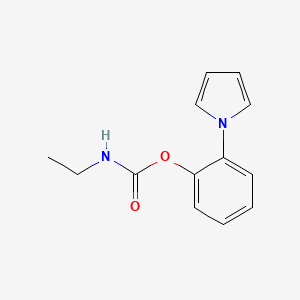

“N-benzyl-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a phenylacetamido group (a phenyl group attached to an acetamide), and a thiadiazole group (a five-membered ring containing two nitrogen atoms, two carbon atoms, and one sulfur atom). The exact properties and functions of this compound would depend on the specific arrangement of these groups .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each adding or modifying a part of the molecule. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzyl, phenylacetamido, and thiadiazole groups would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the amide group might undergo hydrolysis, and the thiadiazole group might participate in reactions with electrophiles .Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, including structures similar to N-benzyl-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide, have been studied as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds are explored for their potential in cancer therapy, particularly for their ability to attenuate the growth of human lymphoma cells in vitro and in mouse xenograft models, highlighting the therapeutic potential of GLS inhibition in oncology (Shukla et al., 2012).

Anticancer Activity

This compound derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds exhibit potent cytotoxic effects on various cancer cell lines, including A549 human lung adenocarcinoma, MCF-7 human breast adenocarcinoma, and HepG2 human hepatocellular carcinoma, demonstrating significant anticancer activity through the induction of apoptosis (Altıntop et al., 2019).

Antimicrobial and Antiviral Activities

Research on benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, similar to this compound, has demonstrated good antimicrobial and antiviral activities. These compounds have shown effectiveness against tobacco mosaic virus (TMV) and bacterial pathogens such as Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs), offering potential as molecular templates for developing new antiviral and antibacterial agents (Tang et al., 2019).

Apoptotic Capacity in Tumor Cell Lines

Compounds related to this compound isolated from natural sources have shown cytotoxic activity and apoptotic capacity against human cancer cell lines. This indicates their potential for further exploration as anticancer agents, contributing to the development of new therapeutic strategies against cancer (Apaza Ticona et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S2/c24-16(11-14-7-3-1-4-8-14)21-18-22-23-19(27-18)26-13-17(25)20-12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,25)(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAJNDLMKPZJHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Cyclopropylamino)cyclobutyl]methanol](/img/structure/B2916689.png)

![3-(4-Methoxyphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2916691.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2916692.png)

![3-(2,5-Dimethoxyphenyl)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide](/img/structure/B2916693.png)

![3-cyclopropyl-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2916697.png)

![N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2916700.png)

![N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916701.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethoxybenzoate](/img/structure/B2916705.png)